molecular formula C8H13N3 B181711 2-Tert-butylpyrimidin-4-amine CAS No. 114362-20-8

2-Tert-butylpyrimidin-4-amine

Cat. No. B181711
M. Wt: 151.21 g/mol
InChI Key: RRFVDJXZQAAJFH-UHFFFAOYSA-N
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Description

2-Tert-butylpyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3 . It has an average mass of 151.209 Da and a mono-isotopic mass of 151.110947 Da .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include 2-Tert-butylpyrimidin-4-amine, often involves multiple steps starting from acyclic starting materials . For instance, a synthesis process could start from benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Chemical Reaction Mechanisms

  • Amination Processes : Studies have explored the amination of pyrimidine compounds, including 2-tert-butylpyrimidin-4-amine, demonstrating the mechanisms and intermediates involved in these reactions. For instance, the amination of 4-tert-butylpyrimidine shows limited extent of SN(ANRORC) mechanism, an important aspect in understanding chemical synthesis processes (Breuker & Plas, 1983).

Pharmaceutical Research

  • Development of Receptor Ligands : Research into the synthesis of 2-aminopyrimidines, such as 2-tert-butylpyrimidin-4-amine, has contributed to the development of histamine H4 receptor ligands. These compounds are significant in medicinal chemistry for their potential in treating inflammatory conditions and pain (Altenbach et al., 2008).

Material Science and Chemistry

  • Catalysis and Polymerization : 2-Tert-butylpyrimidin-4-amine and its derivatives have applications in catalysis, particularly in processes like aryl-Cl activation and hydrosilane polymerization. Such applications are crucial in developing new materials and chemical synthesis methods (Deeken et al., 2006).
  • Perovskite Solar Cells : The compound has also been utilized in the context of perovskite solar cells. Specifically, 4-Tert-butylpyridine, a related compound, is used as an additive in organic hole-transporting materials to improve the efficiency and stability of these solar cells (Xu et al., 2017).

Analytical and Environmental Applications

  • Biogenic Amine Detection : Heterobimetallic complexes involving 2-tert-butylpyrimidin-4-amine derivatives have been developed for the selective detection of biogenic amine odorants. This is particularly relevant in food safety, as these amines are crucial indicators of food spoilage (Chow et al., 2013).

properties

IUPAC Name

2-tert-butylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFVDJXZQAAJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552585
Record name 2-tert-Butylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylpyrimidin-4-amine

CAS RN

114362-20-8
Record name 2-tert-Butylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylpyrimidin-4-amine
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